

An In-depth Technical Guide to 2,4-Dinitrostyrene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2,4-Dinitrostyrene
CAS No.:	2287-45-8
Cat. No.:	B14738539

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Introduction

2,4-Dinitrostyrene is a nitroaromatic compound featuring a vinyl group attached to a dinitro-substituted benzene ring.^[1] Its formal IUPAC name is 1-ethenyl-2,4-dinitrobenzene. The presence of two strongly electron-withdrawing nitro groups in conjugation with the vinyl moiety renders the molecule highly reactive and electronically distinct, making it a valuable intermediate in synthetic organic chemistry.^[1] While not as extensively documented as some other nitro compounds, the β -nitrostyrene scaffold, to which **2,4-dinitrostyrene** belongs, is recognized as a "privileged structure" in medicinal chemistry.^{[2][3]} This guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of **2,4-Dinitrostyrene**, with a focus on its potential in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of **2,4-Dinitrostyrene** consists of a styrene backbone with nitro functional groups positioned at the C2 and C4 positions of the aromatic ring. This specific arrangement dictates its chemical behavior, particularly the electrophilicity of the vinyl group and the aromatic ring.

Molecular Formula: $C_8H_6N_2O_4$ Molecular Weight: 194.14 g/mol CAS Number: 2287-45-8

Physicochemical Data

The key physicochemical properties of **2,4-Dinitrostyrene** are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source(s)
Appearance	Yellow solid	[1]
Odor	Characteristic almond-like	[1]
Melting Point	~54 °C	Vendor Data
Boiling Point	~315 °C	Vendor Data
Density	~1.5 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in organic solvents.	[1]

Synthesis of 2,4-Dinitrostyrene

The synthesis of **2,4-dinitrostyrene** is most commonly achieved through the direct nitration of styrene. However, this reaction can be aggressive and lead to polymerization. A more controlled, albeit longer, synthetic route proceeds via the nitration of a stable precursor like (2-bromoethyl)benzene, followed by elimination to form the vinyl group. This multi-step approach offers better control over the reaction outcome.

Representative Synthetic Protocol

This protocol is a representative method based on established organic chemistry principles, including electrophilic aromatic substitution and elimination reactions.[4][5][6]

Step 1: Dinitration of (2-Bromoethyl)benzene

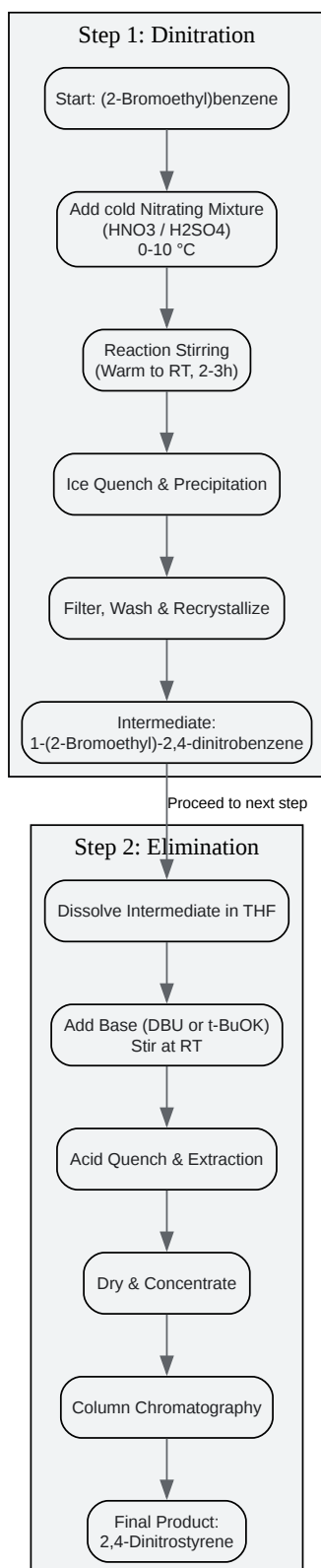
- Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add (2-bromoethyl)benzene (1.0 eq).
- Acid Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO_3 , ~5.0 eq) to chilled concentrated sulfuric acid (H_2SO_4 , ~4.5 eq). Maintain the temperature below 10 °C during mixing.
- Reaction: Cool the flask containing (2-bromoethyl)benzene to 0-5 °C in an ice bath. Slowly add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
 - Causality Note: Maintaining a low temperature is critical to prevent over-nitration and minimize side-product formation. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+).
- Warming & Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- Workup: Carefully pour the reaction mixture over crushed ice. The crude product, 1-(2-bromoethyl)-2,4-dinitrobenzene, will precipitate as a solid.
- Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the purified intermediate.

Step 2: Elimination to form **2,4-Dinitrostyrene**

- Setup: Dissolve the purified 1-(2-bromoethyl)-2,4-dinitrobenzene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.
- Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq), or a hindered base like potassium tert-butoxide (t-BuOK) (1.5 eq), to the solution.

- Reaction: Stir the mixture at room temperature. The elimination reaction is typically rapid. Monitor the reaction by TLC.
 - Causality Note: An E2 elimination mechanism is favored. The strong base abstracts a proton from the carbon adjacent to the benzene ring, leading to the concerted elimination of HBr and the formation of the carbon-carbon double bond.
- Workup & Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude **2,4-dinitrostyrene** can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram



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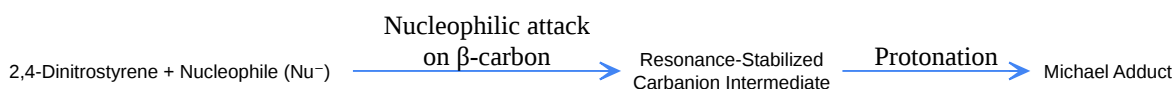
Caption: Workflow for the synthesis of **2,4-Dinitrostyrene**.

Chemical Reactivity and Mechanisms

The reactivity of **2,4-dinitrostyrene** is dominated by the electron-withdrawing nature of the two nitro groups. This electronic pull makes both the β -carbon of the vinyl group and the aromatic ring susceptible to nucleophilic attack.

Michael Addition

As a β -nitrostyrene, the compound is an excellent Michael acceptor. The β -carbon is highly electrophilic and readily reacts with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in a conjugate addition reaction. This reactivity is fundamental to its use as a building block in organic synthesis.[2]



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Caption: Mechanism of Michael Addition on **2,4-Dinitrostyrene**.

Reduction of Nitro Groups

The nitro groups can be selectively or fully reduced to amino groups using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C) or metal hydrides.[1] This transformation is a key step in synthesizing diamino-functionalized styrene derivatives, which are precursors to various dyes and pharmacologically active molecules.

Polymerization

Like styrene, **2,4-dinitrostyrene** can undergo polymerization and copolymerization, typically initiated by anionic initiators like metal alcoholates or amines.[4] The resulting polymers have unique electronic properties due to the high polarity conferred by the nitro groups.[4]

Characterization

A full characterization is essential to confirm the identity and purity of synthesized **2,4-dinitrostyrene**. Below is a table of predicted spectroscopic data based on the known effects of

the functional groups present.

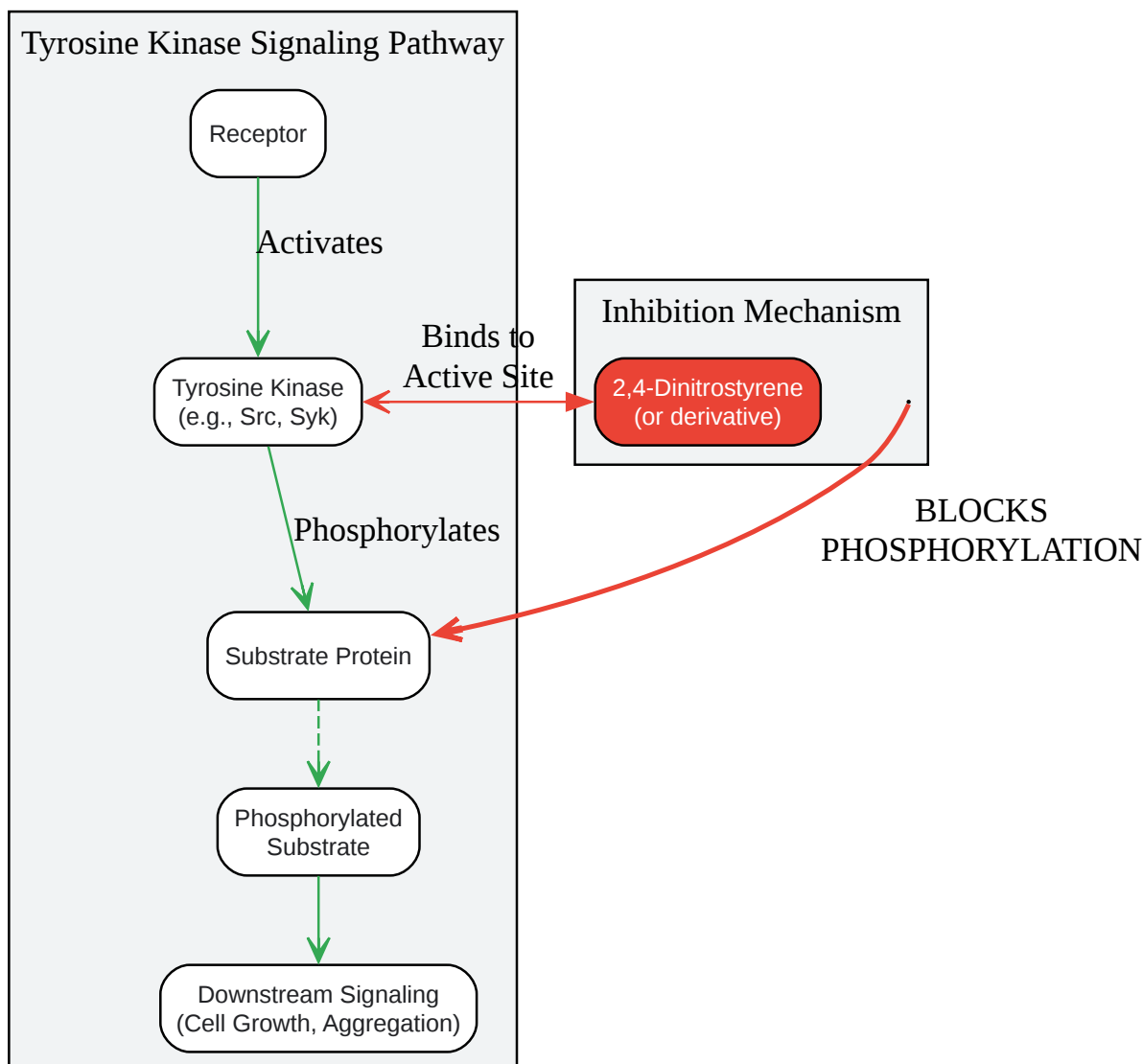
Technique	Predicted Data
¹ H NMR	Vinyl protons: 3 distinct signals (dd, d, d) between δ 5.5-7.5 ppm. Aromatic protons: 3 signals in the downfield region (δ 8.0-9.0 ppm) due to the strong deshielding by nitro groups.
¹³ C NMR	Vinyl carbons: $\sim\delta$ 115-140 ppm. Aromatic carbons: $\sim\delta$ 120-150 ppm, with carbons bearing nitro groups being highly deshielded.
FTIR (cm ⁻¹)	Asymmetric NO ₂ stretch: \sim 1530-1550. Symmetric NO ₂ stretch: \sim 1340-1360. C=C vinyl stretch: \sim 1630. C-H aromatic/vinyl stretch: \sim 3000-3100.
Mass Spec (MS)	Molecular Ion (M ⁺): m/z = 194. Key Fragments: Loss of NO ₂ (m/z = 148), loss of NO (m/z = 164).

Applications in Drug Development

The β -nitrostyrene scaffold is of significant interest to medicinal chemists. The electron-deficient double bond can act as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues (like cysteine) in enzyme active sites.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth and division.[7] Their dysregulation is a hallmark of many cancers and inflammatory diseases. Several studies have shown that β -nitrostyrene derivatives are potent inhibitors of tyrosine kinases like Src and Syk.[8] This inhibition can disrupt signaling cascades, for example, preventing platelet aggregation, which has potential therapeutic applications in thrombosis.[3][8] While **2,4-dinitrostyrene** itself has not been singled out in major studies, its core structure is central to this class of inhibitors. The mechanism often involves the molecule acting as a phosphotyrosine mimetic, binding to the kinase's active site.[9]



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Caption: Conceptual diagram of Tyrosine Kinase inhibition.

Anticancer and Other Biological Activities

Derivatives of β -nitrostyrene have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells, often mediated by the generation of reactive oxygen species (ROS).[10] This highlights the potential for developing novel anticancer agents from this scaffold. Furthermore, related compounds are explored as inhibitors of protein tyrosine phosphatases (PTPs), another important class of signaling enzymes.[9]

Safety and Handling

As a dinitroaromatic compound, **2,4-Dinitrostyrene** should be handled with care. Although a specific safety data sheet is not widely available, data from analogous compounds suggest the following precautions:

- **Hazard Class:** Likely classified as an irritant (skin and eye) and may be harmful if swallowed or inhaled. Nitroaromatic compounds can also be explosive, particularly under heat or shock, though this risk is higher for compounds like TNT or dinitrophenols.
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.
- **Disposal:** Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dinitrostyrene is a reactive and versatile chemical intermediate. Its unique electronic structure, driven by two powerful electron-withdrawing nitro groups, makes it a valuable substrate for a variety of organic transformations. For researchers in drug development, the underlying β -nitrostyrene scaffold represents a promising starting point for the design of targeted covalent inhibitors for enzymes like tyrosine kinases, holding potential for the development of new antiplatelet and anticancer therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for safely and effectively leveraging its chemical potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dinitrostyrene: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14738539/docs#an-in-depth-technical-guide-to-2-4-dinitrostyrene-synthesis-reactivity-and-applications\]](https://www.benchchem.com/product/b14738539/docs#an-in-depth-technical-guide-to-2-4-dinitrostyrene-synthesis-reactivity-and-applications)

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